molecular formula C16H16BrNO2 B5101226 N-(3-bromophenyl)-2-phenoxybutanamide

N-(3-bromophenyl)-2-phenoxybutanamide

Cat. No.: B5101226
M. Wt: 334.21 g/mol
InChI Key: NIHIBTBTLZEANX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-phenoxybutanamide is a brominated aromatic amide characterized by a butanamide backbone substituted with a phenoxy group at the second carbon and a 3-bromophenyl moiety attached to the nitrogen atom. Bromine’s electronegativity and steric effects likely influence its lipophilicity, metabolic stability, and binding interactions compared to lighter halogens or alkyl groups .

Properties

IUPAC Name

N-(3-bromophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-2-15(20-14-9-4-3-5-10-14)16(19)18-13-8-6-7-12(17)11-13/h3-11,15H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHIBTBTLZEANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)Br)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-phenoxybutanamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, phenylbutanamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position on the phenyl ring.

    Phenoxylation: The brominated intermediate is then reacted with phenol in the presence of a base, such as potassium carbonate (K2CO3), to form the phenoxy group.

    Amidation: The final step involves the formation of the amide bond by reacting the phenoxy-substituted intermediate with an appropriate amine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

N-(3-bromophenyl)-2-phenoxybutanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenoxy group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-(3-bromophenyl)-2-phenoxybutanamide with structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight logP Key Features
This compound 3-Br (N-phenyl), 2-phenoxy C₁₆H₁₆BrNO₂ ~342.22 (calc.) ~3.8 (est.) Bromine enhances lipophilicity and potential bioactivity.
N-[2-(4-fluorophenyl)ethyl]-2-phenoxybutanamide 4-F (phenyl), 2-phenoxy C₁₈H₂₀FNO₂ 301.36 3.50 Fluoro substitution reduces steric hindrance; lower molecular weight.
N-(3-methylphenyl)-2-phenylbutanamide 3-CH₃ (N-phenyl), 2-phenyl C₁₇H₁₉NO 253.34 N/A Methyl group increases hydrophobicity; lacks phenoxy oxygen.
N-(3-fluorophenyl)-4-phenylbutanamide 3-F (N-phenyl), 4-phenyl C₁₆H₁₆FNO 257.30 N/A Phenyl at C4 alters conformational flexibility.
3-oxo-2-Phenylbutanamide 3-oxo, 2-phenyl C₁₀H₁₁NO₂ 193.20 N/A Oxo group increases polarity; precursor for amphetamines.

Notes:

  • Bromine vs. Halogens: Bromine’s higher atomic weight and polarizability compared to fluorine or chlorine may enhance binding to hydrophobic pockets in biological targets. However, it could also increase metabolic susceptibility to dehalogenation .
  • Phenoxy vs. Phenyl Substitution: The phenoxy group in this compound introduces an oxygen atom, increasing hydrogen-bonding capacity and solubility relative to purely hydrocarbon analogs like N-(3-methylphenyl)-2-phenylbutanamide .
  • Positional Effects: The placement of substituents (e.g., phenyl at C2 vs. C4) affects molecular geometry and steric interactions, which may influence receptor binding or enzymatic stability .

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